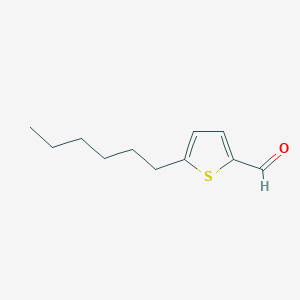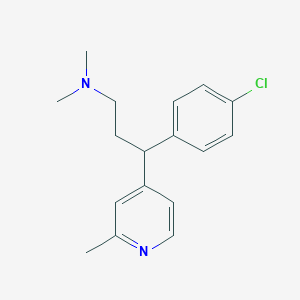
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. This compound is also known as DMXB-A, and it has a molecular formula of C19H23ClN2. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function.
Mechanism Of Action
The mechanism of action of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the activation of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that allows the flow of ions into the cell when activated. The activation of this receptor leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play a role in cognitive function.
Biochemical And Physiological Effects
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been shown to have biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in lab experiments include its unique properties and its ability to activate the α7 nicotinic acetylcholine receptor. This compound can be used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
Future Directions
There are several future directions for the use of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in scientific research. One direction is to study the effects of this compound on cognitive function, memory, and learning in humans. Another direction is to investigate the potential therapeutic uses of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and toxicity of this compound.
Conclusion
In conclusion, 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. The synthesis method of this compound is complex, and it has been shown to have biochemical and physiological effects. The advantages of using this compound in lab experiments include its ability to activate the α7 nicotinic acetylcholine receptor, but its limitations include its potential toxicity. There are several future directions for the use of this compound in scientific research, including investigating its potential therapeutic uses for the treatment of cognitive disorders.
Synthesis Methods
The synthesis method of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the reaction of 2-Picoline with p-chlorobenzaldehyde and 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. This compound has been used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning.
properties
CAS RN |
101581-59-3 |
|---|---|
Product Name |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
Molecular Formula |
C17H21ClN2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-(2-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C17H21ClN2/c1-13-12-15(8-10-19-13)17(9-11-20(2)3)14-4-6-16(18)7-5-14/h4-8,10,12,17H,9,11H2,1-3H3 |
InChI Key |
ZBRZDJXYJZAQGO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
synonyms |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
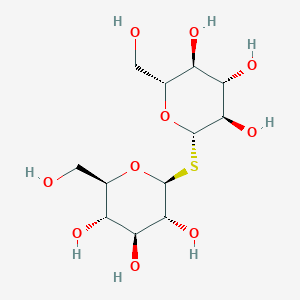

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
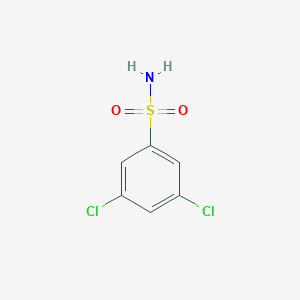
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
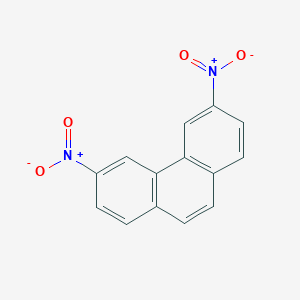
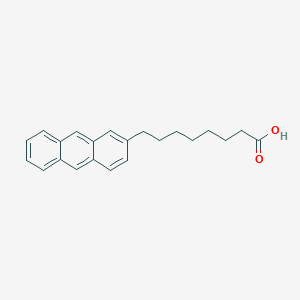
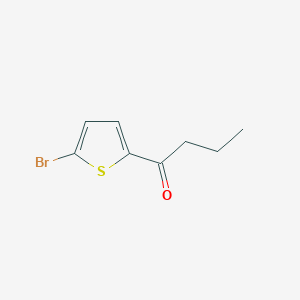
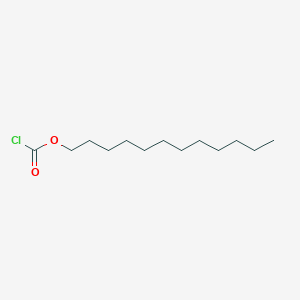
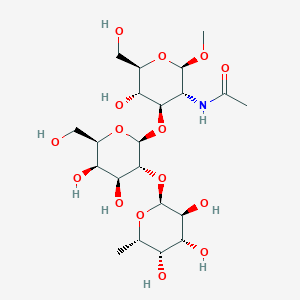
![Isopropanol, [2-14C]](/img/structure/B33646.png)
